Bisphenol C

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Bisphenol C (BPC) is a chemical compound similar to Bisphenol A (BPA), commonly used in the production of fire-resistant polymers []. While BPA has raised concerns due to its potential endocrine-disrupting effects, research on BPC's applications in science is still emerging. Here's a breakdown of the current understanding:

Potential as an Alternative to BPA

Due to concerns surrounding BPA, BPC has been investigated as a potential alternative in various applications []. However, research suggests BPC might also have endocrine-disrupting properties, albeit with distinct effects compared to BPA []. Studies indicate BPC can act as both an agonist (activator) for estrogen receptor alpha (ERα) and an antagonist (inhibitor) for estrogen receptor beta (ERβ) []. This unique dual effect requires further investigation to understand its potential health implications.

Research on BPC's Biological Effects

Studies are ongoing to understand the biological effects of BPC exposure. Some research suggests BPC might affect various biological processes, including:

- Impaired mitochondrial function: BPC exposure at low doses might negatively impact mitochondrial function in the liver, potentially contributing to metabolic disorders [].

- Oxidative stress: BPC exposure might induce oxidative stress, which can damage cells and contribute to various health problems [].

- Impact on aquatic life: Studies on aquatic organisms like rotifers suggest BPC exposure can affect their life cycle, antioxidant defense system, and immune response [].

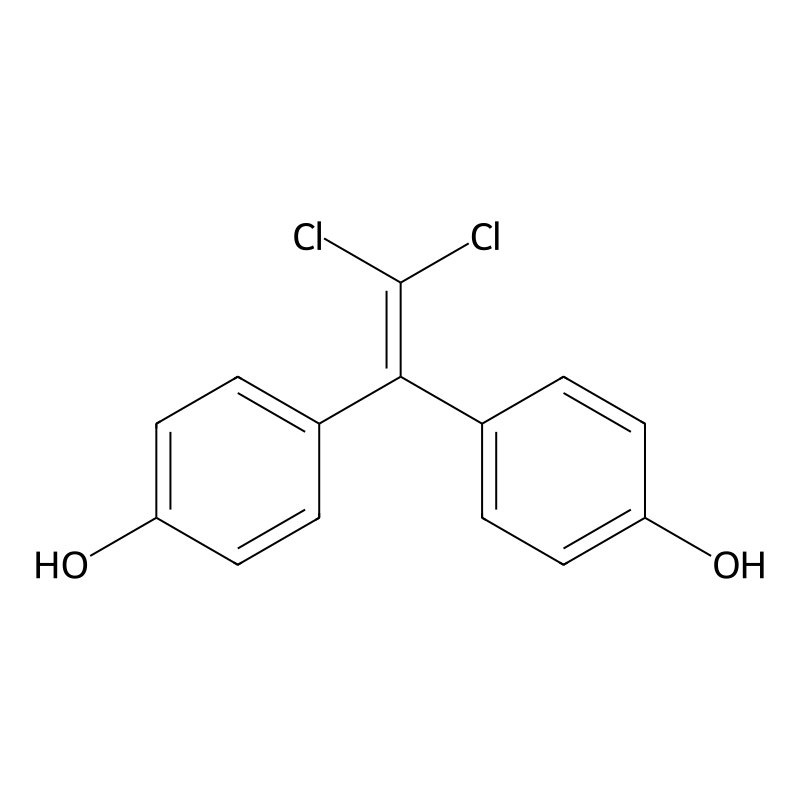

Bisphenol C is a chemical compound with the formula C₁₇H₂₀O and a molecular weight of 256.34 g/mol. It is classified as a bisphenol, characterized by its two hydroxyl groups attached to aromatic rings. Notably, Bisphenol C contains two chlorine atoms at geminal positions on the carbon-carbon double bond in its central alkyl moiety, which enhances its chemical reactivity and biological activity compared to other bisphenols. The compound has been identified as a potent bifunctional agonist for estrogen receptor alpha and an antagonist for estrogen receptor beta, suggesting its potential role as an endocrine disruptor .

- Halogenation: The chlorine atoms can participate in further halogenation reactions, modifying the compound's properties.

- Condensation Reactions: Bisphenol C can react with other phenolic compounds or aldehydes to form polymers or copolymers, which are often used in industrial applications .

- Oxidation: Under oxidative conditions, Bisphenol C can be converted into various products, including catechols and quinones, which may have different biological activities .

Research indicates that Bisphenol C exhibits significant biological activity, particularly regarding hormone modulation:

- Estrogenic Activity: It acts as a bifunctional agonist for estrogen receptor alpha and antagonist for estrogen receptor beta. This dual action suggests that it can mimic or interfere with natural hormones in the body, raising concerns about its potential endocrine-disrupting effects .

- Cytotoxicity: Some studies have reported cytotoxic effects of Bisphenol C and its derivatives on various cell lines, indicating potential health risks associated with exposure .

The synthesis of Bisphenol C typically involves the following methods:

- Condensation Reaction: The primary method involves the condensation of phenolic compounds in the presence of acidic catalysts. This process can yield various isomers depending on reaction conditions.

- Chlorination: Chlorination of other bisphenols, such as Bisphenol A, under controlled conditions can produce Bisphenol C as a product .

- Electrophilic Substitution: The introduction of chlorine atoms into the aromatic system can also occur through electrophilic substitution reactions.

Bisphenol C is utilized in several industrial applications:

- Polymer Production: It is used in the manufacture of fire-resistant polymers and epoxy resins, enhancing their thermal stability and mechanical properties .

- Coatings and Adhesives: Its unique chemical structure makes it suitable for high-performance coatings and adhesives that require durability under extreme conditions.

- Research

Studies investigating the interactions of Bisphenol C with biological systems have revealed important insights:

- Estrogen Receptor Binding: Research has shown that Bisphenol C has a high binding affinity for estrogen receptors, influencing gene expression related to hormonal functions .

- Comparative Toxicology: Interaction studies comparing Bisphenol C with other bisphenols highlight its unique profile as both an agonist and antagonist, emphasizing its potential risks as an endocrine disruptor .

Several compounds share structural similarities with Bisphenol C. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Bisphenol A | Two hydroxyl groups on aromatic rings | Widely studied; known endocrine disruptor |

| Bisphenol F | Similar structure but lacks chlorine | Used primarily in epoxy resins; less potent than Bisphenol C |

| Bisphenol S | Contains sulfur instead of carbon | Considered a safer alternative; lower estrogenic activity |

| Tetrabromobisphenol A | Brominated version of Bisphenol A | Used as a flame retardant; significant environmental concerns |

| Bisphenol Z | Cyclohexanone derivative | Less common; used in specialty applications |

Bisphenol C stands out due to its unique halogenated structure that enhances both its reactivity and biological activity compared to these similar compounds.

Bisphenol C emerged as an industrial chemical of interest following the development pathway of other bisphenols, particularly after the widespread adoption of Bisphenol A (BPA). While BPA was first discovered in 1891 by Russian chemist Aleksandr Dianin, it wasn't until the 1930s that bisphenols began receiving significant industrial attention, initially as potential pharmaceutical compounds due to their structural similarity to estrogen. The industrial significance of Bisphenol C became particularly apparent in the latter half of the 20th century, when its unique properties—especially its fire resistance characteristics—made it valuable for specialized polymer applications. Unlike BPA, which found widespread use in consumer products, Bisphenol C development was more targeted toward specialized industrial applications where fire resistance was paramount.

Relationship to Broader Bisphenol Family

Bisphenol C belongs to the larger family of bisphenols, a group of industrial chemical compounds related to diphenylmethane that are commonly used in the creation of plastics and epoxy resins. The bisphenol family includes numerous variants, each designated by a letter (A, B, C, F, S, etc.) that corresponds to specific structural modifications. These compounds generally feature two hydroxyphenyl functional groups linked by a carbon-containing bridge, with variations in substituents determining their specific properties and applications. Within this family, Bisphenol C stands out due to its unique structural features that confer distinctive chemical and thermal properties compared to more common bisphenols like BPA.

Nomenclature Challenges and Disambiguation

A significant challenge in Bisphenol C research and literature is the existence of two distinct chemical compounds that share the same common name. This has led to considerable confusion in scientific and regulatory contexts. The disambiguation is critical:

Bisphenol C (CAS 79-97-0): Chemical formula C₁₇H₂₀O₂, molecular weight 256.34, also known as 2,2-bis(3-methyl-4-hydroxyphenyl)propane or 4,4'-(1-methylethylidene)bis[2-methyl-phenol]. This compound is synthesized from o-cresol and acetone.

Bisphenol C (CAS 14868-03-2): Chemical formula C₁₄H₁₀Cl₂O₂, molecular weight 281.13, also known as 4,4'-(2,2-dichloro-1,1-ethenediyl)diphenol or 4,4'-(dichlorovinylidene)diphenol. This chlorinated variant is synthesized from phenol and chloral.

To address this nomenclature issue, the second compound is sometimes referred to as "Bisphenol C 2" or "BPC2" in scientific literature. However, inconsistent naming conventions persist across databases and publications, necessitating careful attention to CAS numbers when interpreting research findings.

Transition from Traditional Bisphenols to BPC

The transition to utilizing Bisphenol C, particularly the chlorinated variant (CAS 14868-03-2), represents a response to specific industrial needs and growing concerns about traditional bisphenols. While BPA became ubiquitous in consumer products due to its versatility in producing polycarbonate plastics and epoxy resins, mounting evidence of its endocrine-disrupting properties has prompted searches for alternatives. Bisphenol C emerged as a specialized alternative in applications where fire resistance is critical, such as in aerospace, transportation, and electronics industries. This transition was driven not only by BPC's superior flame-retardant properties but also by changing regulatory landscapes and increasing demands for materials with enhanced safety profiles under extreme conditions.

Potency Ranking Among Halogenated Bisphenols

Bisphenol C emerges as the most potent endocrine disruptor among the halogenated bisphenol family, demonstrating exceptionally high binding affinity for both estrogen receptor subtypes [1]. Competitive binding assays reveal that BPC exhibits nanomolar-level half-maximal inhibitory concentrations of 2.65 nM for ERα and 1.94 nM for ERβ, representing approximately 410-fold and 520-fold higher potency than BPA, respectively [1]. This remarkable potency positions BPC as the strongest bisphenol compound in terms of receptor binding affinity.

The ranking of halogenated bisphenols based on endocrine activity follows a distinctive pattern. Tetrachlorobisphenol A (TCBPA) demonstrates the highest estrogenic activity among chlorinated derivatives, followed by tetrabromobisphenol A (TBBPA), while bisphenol AF (BPAF) shows intermediate activity [2]. The ascending order of receptor-binding affinity for ERα among halogen-containing compounds is BPE-F < BPE-Cl < BPE-Br < BPC, with BPC being approximately five times more active than even the strongest BPE-Br [1]. This pattern reflects the critical role of halogen substitution in enhancing endocrine disrupting potential.

Chlorinated derivatives of bisphenols exhibit significantly enhanced estrogenic activity compared to their parent compounds. Studies demonstrate that chlorinated bisphenol A derivatives (ClxBPAs) display estrogenic activity 10 to 105 times higher than BPA itself [3]. The degree of chlorination correlates positively with endocrine disrupting potency, with higher chlorination levels resulting in increased estrogenic activity [4]. This relationship underscores the importance of understanding halogenated transformation products in environmental and human health risk assessment.

Receptor Binding Selectivity Profiles

Bisphenol C demonstrates unique receptor binding selectivity characteristics that distinguish it from other bisphenol family members [1]. The receptor-binding selectivity ratio for ERβ over ERα is 1.37, indicating only slight selectivity for ERβ. This contrasts markedly with bisphenol AF, which shows a selectivity ratio of 3.03, representing strong ERβ preference [1]. The selectivity profile of BPC differs from the non-selective binding pattern observed with the natural ligand 17β-estradiol (selectivity ratio 0.96) and BPA (selectivity ratio 1.07) [1].

The binding selectivity patterns among halogenated bisphenols reveal structure-activity relationships that are critical for understanding their endocrine disrupting mechanisms. All trifluoromethyl-containing bisphenols (BPAF, BPE-F, BPE-Cl, and BPE-Br) demonstrate favorable selective ratios for ERβ versus ERα [1]. The structural modifications involving halogen substitution significantly influence receptor selectivity profiles. For instance, BPE-Cl exhibits a selectivity ratio of 2.84, while BPE-Br shows reduced selectivity at 1.83 [1]. These variations reflect the complex interplay between molecular structure and receptor binding specificity.

The dual-site binding model proposed for BPC explains its unique selectivity profile [5]. Unlike traditional bisphenols that bind primarily to the canonical ligand-binding site, BPC demonstrates the ability to interact with both the canonical binding site and a secondary coactivator-binding site on the ERβ surface [5]. This dual-site interaction mechanism contributes to its distinct functional profile as both an ERα agonist and ERβ antagonist, representing a novel mode of endocrine disruption within the bisphenol family.

Transcriptional Activation Studies

Luciferase Reporter Gene Assay Findings

Luciferase reporter gene assays demonstrate that BPC exhibits distinctive transcriptional activation patterns that differ significantly from other bisphenol compounds [6] [7]. In ERα-expressing cells, BPC induces approximately 60-70% of the transcriptional activity observed with 17β-estradiol, functioning as a partial agonist [6]. However, the most striking finding is BPC's behavior in ERβ-expressing cells, where it induces only 35% of maximal transcriptional activity, representing the weakest activation among tested bisphenols [6] [7].

The transcriptional activation profiles reveal that BPC acts as a selective estrogen receptor modulator (SERM) with tissue-specific effects [6]. In breast cancer ERα-positive MCF-7 cells, BPC demonstrates partial potency on luciferase reporter activity while acting as a full ERα agonist on cell growth [6]. This dual functionality underscores the complex nature of BPC's endocrine disrupting mechanism, where transcriptional activation does not necessarily correlate with cellular proliferation responses.

Comparative analysis of transcriptional activation among halogenated bisphenols reveals that BPC represents the most potent transcriptional activator for ERα and the most potent transcriptional inhibitor for ERβ among the tested compounds [1]. The ascending order of transcriptional activity levels follows the pattern: BPE-F < BPE-Cl ≈ BPAF < BPE-Br < BPC [1]. This ranking demonstrates that the structural characteristics of BPC, particularly the presence of geminal chlorine atoms in the central connecting moiety, contribute to its exceptional transcriptional modulation capacity.

Coactivator Recruitment Dynamics

Coactivator recruitment studies reveal that BPC functions as a novel coactivator-binding inhibitor (CBI), representing a unique mechanism of endocrine disruption [5]. Surface plasmon resonance experiments demonstrate that BPC significantly reduces the binding affinity of the coactivator peptide derived from steroid receptor coactivator 1 (SRC-1) to ERβ, with a dissociation constant (Kd) of 16.4 μM compared to 3.3 μM in the presence of 17β-estradiol [5]. This inhibition of coactivator recruitment underlies BPC's antagonistic activity against ERβ.

The coactivator recruitment dynamics differ markedly between BPC and other bisphenol compounds. While BPA allows weak coactivator interaction with a Kd of 1.61 μM, BPC completely prevents coactivator binding with Kd values exceeding 8 μM [6]. This stark contrast reflects BPC's unique dual-site binding mechanism, where binding to the coactivator-binding site prevents recruitment of transcriptional coactivators necessary for gene expression [5].

Molecular docking simulations reveal that BPC's inhibition of coactivator recruitment correlates with its binding affinity to the coactivator-binding site [5]. The correlation between GBVI/WSA dG scores and the extent of antagonism shows a linear relationship with a correlation coefficient of -0.83, confirming that inhibition of coactivator recruitment underlies the antagonism of ERβ by BPC [5]. This mechanistic insight establishes BPC as the first bisphenol compound demonstrated to act as a coactivator-binding inhibitor, providing critical understanding for the development of safer bisphenol alternatives.

AF-1 and AF-2 Contributions to Estrogenic Activity

The estrogenic activity of BPC demonstrates a distinctive dependence on the N-terminal activation function 1 (AF-1) of estrogen receptors, with minimal contribution from the C-terminal activation function 2 (AF-2) [6] [7]. Deletion of the AF-1 domain (AB region) strongly reduces BPC-induced transcriptional activity of both ERα and ERβ, resulting in BPC displaying almost full antagonistic activity in the presence of 17β-estradiol [6] [7]. This contrasts with the natural ligand 17β-estradiol, whose activity remains largely unaffected by AF-1 deletion.

The AF-1 dependency of BPC reflects its classification as a partial agonist that relies primarily on the N-terminal activation function rather than the classical ligand-dependent AF-2 mechanism [6]. This unique activation profile explains why BPC can function as a full agonist in some cellular contexts while remaining a partial agonist in others. The cellular context dependency arises from the differential expression and availability of AF-1 cofactors across different cell types and tissues.

BPC's effect on AF-2 function demonstrates its capacity to act as an AF-2 antagonist, particularly for ERβ [6]. Fluorescence anisotropy measurements reveal that BPC binding markedly decreases the mobility of helix 12 (H12), the structural component critical for AF-2 function [6]. Unlike BPA and BPAF, which allow some coactivator interaction when present in sufficient cellular concentrations, BPC permanently prevents any interaction of ERβ with coactivators through its AF-2 surface [6]. This dual mechanism of AF-1 activation and AF-2 inhibition represents a novel mode of endocrine disruption.

Helix 12 (H12) Dynamics in BPC-ER Binding

Helix 12 dynamics analysis reveals that BPC induces highly dynamic conformational changes that distinguish it from other bisphenol compounds [6]. Fluorescence anisotropy measurements demonstrate that BPC binding markedly decreases anisotropy, reflecting increased mobility of H12 compared to the stabilized conformation induced by 17β-estradiol [6]. This destabilization of H12 prevents the formation of the stable active conformation necessary for efficient coactivator recruitment.

The structural basis for BPC's effect on H12 dynamics involves its unique binding mode with the tryptophan residue 335 (Trp335) on helix 5 [5]. Molecular docking simulations reveal that BPC interacts with Trp335 through halogen bonding involving its chlorine atoms, creating a dual-site binding mechanism that affects both the canonical ligand-binding site and the coactivator-binding surface [5]. This interaction disrupts the normal H12 positioning required for coactivator recruitment and transcriptional activation.

The inability of coactivator peptides to stabilize H12 in the presence of BPC represents a fundamental difference from other bisphenols [6]. While BPA and BPAF allow dose-dependent stabilization of H12 upon addition of SRC-1 peptide, BPC prevents any stabilization even at high coactivator concentrations [6]. This permanent destabilization of H12 explains BPC's potent antagonistic activity against ERβ and its classification as a coactivator-binding inhibitor.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

1,1-bis(4-hydroxyphenyl)-2,2-dichloroethylene

General Manufacturing Information

Dates

Structural basis for molecular recognition of G protein-coupled estrogen receptor by selected bisphenols

Xiuchang Liu, Qiao Xue, Huazhou Zhang, Jianjie Fu, Aiqian ZhangPMID: 34328988 DOI: 10.1016/j.scitotenv.2021.148558

Abstract

Complicated ligand-dependent signaling pathways of bisphenol A (BPA) and its analogues involve not only intranuclear estrogen receptor but also membrane receptor G protein-coupled estrogen receptor (GPER). However, the structural basis for molecular recognition of GPER by the environmental chemicals remains unknown. To reveal the structural dependence of GPER recognition by bisphenols, a systematic molecular dynamics simulation study was performed for selected bisphenols with different electron hybrid orbitals and substituents on their C atoms connecting two phenol rings. BPA was used as a control, bisphenol C(BPC) as an example for a connecting C with sphybrid orbitals to provide more ligand rigidity, bisphenol E(BPE) and bisphenol F(BPF) for decreased steric hindrance and hydrophobicity around the connecting C, and bisphenol B(BPB) and bisphenol AF(BPAF) for increased hydrophobicity and steric hindrance. All the tested bisphenols can bind with GPER at its classic orthosteric site to obtain GPER-ligand complexes, while van der Waals interactions and direct inter-molecular electrostatic energies provide the driving forces for ligand binding. Bulky substituents and structural rigidity of the connecting C dramatically impair hydrogen bonding between GPER and the bisphenols, which results in decreased contribution of both favorable intermolecular hydrogen bonds and unfavorable polar solvation effect to complex stability of BPB and BPC since decreased number of key residues is expected. Increase in substituent lipophilicity enhances the van der Waals interactions and favorable non-polar solvation effect. The six bisphenols of high structural similarity shared two key recognition residues, Leu137

and Trp272

, the latter of which was in the highly conserved CWxP motif of TM6 and has been reported as key residue for G protein-coupled receptor activation. Based on the obtained knowledge, GPER affinity and relevant toxicity of BPA alternatives can be easily predicted, and the calculated binding free energies are consistent with the available experimental observations.

Study on the Joint Toxicity of BPZ, BPS, BPC and BPF to Zebrafish

Ying Han, Yumeng Fei, Mingxin Wang, Yingang Xue, Hui Chen, Yuxuan LiuPMID: 34299453 DOI: 10.3390/molecules26144180

Abstract

Bisphenol Z (BPZ), bisphenol S (BPS), bisphenol C (BPC), and bisphenol F (BPF) had been widely used as alternatives to bisphenol A (BPA), but the toxicity data of these bisphenol analogues were very limited. In this study, the joint toxicity of BPZ, BPS, BPC, and BPF to zebrafish () was investigated. The median half lethal concentrations (LC50) of BPZ, BPS, BPC, and BPF to zebrafish for 96 h were 6.9 × 10

µM, 3.9 × 10

µM, 7.1 × 10

µM, and1.6 × 10

µM, respectively. The joint toxicity effect of BPF-BPC (7.7 × 10

-3.4 × 10

µM) and BPZ-BPC (3.4 × 10

-3.5 × 10

µM) with the same toxic ratio showed a synergistic effect, which may be attributed to enzyme inhibition or induction theory. While the toxicity effect of the other two bisphenol analogue combined groups and multi-joint pairs showed an antagonistic effect due to the competition site, other causes need to be further explored. Meanwhile, the expression levels of the estrogen receptor genes (ERα, ERβ1) and antioxidant enzyme genes (SOD, CAT, GPX) were analyzed using a quantitative real-time polymerase chain reaction in zebrafish exposure to LC

of BPZ, BPS, BPC, and BPF collected at 24, 48, 72, and 96 h. Relative expression of CAT, GPX, and ERβ1 mRNA declined significantly compared to the blank control, which might be a major cause of oxidant injury of antioxidant systems and the disruption of the endocrine systems in zebrafish.

Toxic effects of bisphenol A and its analogues on cyanobacteria Anabaena variabilis and Microcystis aeruginosa

Karolina Czarny, Barbara Krawczyk, Dominik SzczukockiPMID: 33297241 DOI: 10.1016/j.chemosphere.2020.128299

Abstract

In the last decades, the use of bisphenol A has attracted global attention resulting from its actions as an endocrine disrupting compound. In this regard, various bisphenol analogues have been manufactured as a replacement for this compound in consumer products. As a result of the high production volumes, different bisphenol analogues are entered into the terrestrial and aquatic environment, which consequently leads to their increasing contamination and may pose serious risk to organisms. Nevertheless, only few studies have reported on the toxic effect of bisphenol analogues on phytoplankton. Therefore, in this study, the anticyanobacterial activity of six bisphenol analogues and their mixture were investigated for the first time. Bisphenol AF, bisphenol B and bisphenol C (14 d, EC12.88-54.87 mg L

) exhibit more toxic effect to both tested species in comparison to bisphenol A (14 d, EC

55.27-78.96 mg L

). Moreover, data show that mixture of bisphenol analogues (14 d, EC

32.32-60.88 mg L

) exhibit toxic effect similar to or even stronger than that of bisphenol A. The toxic effect of bisphenol analogues, singly and in combination on the growth of both cyanobacteria species was arranged in the following order: bisphenol AF > bisphenol C> bisphenol B> bisphenol A> bisphenol E> bisphenol BP and bisphenol B> bisphenol AF > bisphenol C> bisphenol A> bisphenol E> bisphenol BP for Anabaena variabilis and Microcystis aeruginosa, respectively. This research aims to assure a basic understanding of the toxic effects of bisphenol analogues on cyanobacteria and provides a more comprehensive view on environmental risk assessment.

Differential activity of BPA, BPAF and BPC on zebrafish estrogen receptors in vitro and in vivo

Caroline Pinto, Ruixin Hao, Marina Grimaldi, Savini Thrikawala, Abdelhay Boulahtouf, Selim Aït-Aïssa, François Brion, Jan-Åke Gustafsson, Patrick Balaguer, Maria BondessonPMID: 31415773 DOI: 10.1016/j.taap.2019.114709

Abstract

The high volume production compound bisphenol A (BPA) is of environmental concern largely because of its estrogenic activity. Consequently, BPA analogues have been synthesized to be considered as replacement molecules for BPA. These analogues need to be thoroughly evaluated for their estrogenic activity. Here, we combined mechanism zebrafish-based assays to examine estrogenic and anti-estrogenic activities of BPA and two of its analogues, bisphenol AF (BPAF) and bisphenol C (BPC) in vitro and in vivo. In vitro reporter cell lines were used to investigate agonistic and antagonistic effects of the three bisphenols on the three zebrafish estrogen receptors. The transgenic Tg(5 × ERE:GFP) and Cyp19a1b-GFP zebrafish lines were then used to analyze estrogenic and anti-estrogenic responses of the three bisphenols in vivo. BPA, BPAF and BPC were agonists with different potencies for the three zebrafish estrogen receptors in vitro. The potent zfERα-mediated activity of BPA and BPAF in vitro resulted in vivo by activation of GFP expression in zebrafish larvae in the heart (zfERα-dependent) at lower concentrations, and in the liver (zfERβ-dependent) at higher concentrations. BPC induced zfERβ-mediated luciferase expression in vitro, and the zfERβ agonism led to activation of GFP expression in the liver and the brain in vivo. In addition, BPC acted as a full antagonist on zfERα, and completely inhibited estrogen-induced GFP expression in the heart of the zebrafish larvae. To summarize, applying a combination of zebrafish-based in vitro and in vivo methods to evaluate bisphenol analogues for estrogenic activity will facilitate the prioritization of these chemicals for further analysis in higher vertebrates as well as the risk assessment in humans.A Conflicted Tale of Two Novel AR Antagonists In Vitro and In Vivo: Pyrifluquinazon Versus Bisphenol C

Leon Earl Gray, Johnathan R Furr, Justin M Conley, Christy S Lambright, Nicola Evans, Mary C Cardon, Vickie S Wilson, Paul M Foster, Phillip C HartigPMID: 30649549 DOI: 10.1093/toxsci/kfz010

Abstract

Chemicals that disrupt androgen receptor (AR) function in utero induce a cascade of adverse effects in male rats including reduced anogenital distance, retained nipples, and reproductive tract malformations. The objective of this study was to compare the in vitro and in utero activities of two novel AR antagonists, bisphenol C (BPC) and pyrifluquinazon (PFQ). In vitro, BPC was as potent an AR antagonist as hydroxyflutamide. Furthermore, BPC inhibited fetal testis testosterone production and testis gene expression ex vivo. However, when BPC was administered at 100 and 200 mg/kg/d in utero, the reproductive tract of the male offspring was minimally affected. None of the males displayed reproductive malformations. For comparison, in utero administration of flutamide has been shown to induce malformations in 100% of males at 6 mg/kg/d. In vitro, PFQ was several orders of magnitude less potent than BPC, vinclozolin, or procymidone. However, in utero administration of 12.5, 25, 50, and 100 mg PFQ/kg/d on GD 14-18 induced antiandrogenic effects at all dosage levels and 91% of the males displayed reproductive malformation in the high dose group. Overall, BPC was ∼380-fold more potent than PFQ in vitro, whereas PFQ was far more potent than BPC in utero. Incorporating toxicokinetic and toxicodynamic data into in vitro to in vivo extrapolations would reduce the discordance between the in vitro and in utero effects of PFQ and BPC and combining in vitro results with a short-term Hershberger assay would reduce the uncertainty in predicting the in utero effects of antiandrogenic chemicals.Exposure to Bisphenol A Analogs and the Thyroid Function and Volume in Women of Reproductive Age-Cross-Sectional Study

Justyna Milczarek-Banach, Dominik Rachoń, Tomasz Bednarczuk, Katarzyna Myśliwiec-Czajka, Andrzej Wasik, Piotr MiśkiewiczPMID: 33542704 DOI: 10.3389/fendo.2020.587252

Abstract

Bisphenols (BPs) are commonly known plastifiers that are widely used in industry. The knowledge about the impact of BPs on thyroid function is scarce. Proper thyroid functioning is especially important for women of reproductive age, as hypothyroidism affects fertility, pregnancy outcomes and the offspring. There are no studies analyzing the influence of BPs on thyroid function and volume in non-pregnant young women. The aim of this cross-sectional study was to evaluate the relationship between bisphenol A and its 10 analogs (BPS, BPC, BPE, BPF, BPG, BPM, BPP, BPZ, BPFL, and BPBP) on thyroid function and volume in women of reproductive age. Inclusion criteria were: female sex, age 18-40 years. Exclusion criteria were history of any thyroid disease, pharmacotherapy influencing thyroid function, pregnancy or puerperium, and diagnosis of autoimmune thyroid disease during this study. Venous blood was drawn for measurement of thyrotropin (TSH), free thyroxine, thyroid peroxidase antibodies, thyroglobulin antibodies, BPs. Urine samples were analyzed for: ioduria and BPs. Ultrasound examination of thyroid gland was performed. One hundred eighty participants were included into the study. A negative correlation was found between urine BPC and the thyroid volume (R = -0.258; p = 0.0005). Patients with detected urine BPC presented smaller thyroid glands than those with not-detected urine BPC (p = 0.0008). A positive correlation was found between TSH and urine BPC (R = 0.228; p = 0.002). Patients with detected urine BPC presented higher concentrations of TSH versus those with not-detected urine BPC (p = 0.003). There were no relationships between any of serum BPs as well as the other urine BPs and thyroid function and its volume. The only BP that demonstrated the relationship between thyroid function and its volume was BPC, probably because of its chemical structure that most resembles thyroxine. Exposure to this BP may result in the development of hypothyroidism that could have a negative impact on pregnancy and the offspring.Bisphenol-C is the strongest bifunctional ERα-agonist and ERβ-antagonist due to magnified halogen bonding

Xiaohui Liu, Keitaro Suyama, Takeru Nose, Miki Shimohigashi, Yasuyuki ShimohigashiPMID: 33561155 DOI: 10.1371/journal.pone.0246583